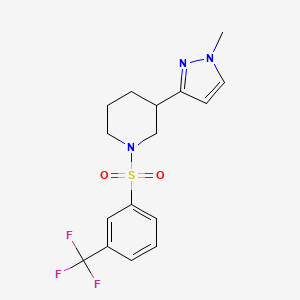
(2-(3,4-Dichlorophenyl)thiazolidin-3-yl)(thiophen-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-(3,4-Dichlorophenyl)thiazolidin-3-yl)(thiophen-2-yl)methanone is a useful research compound. Its molecular formula is C14H11Cl2NOS2 and its molecular weight is 344.27. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization
- Research on similar compounds, such as (4-amino-2-(phenylamino)thiazol-5-yl)(thiophene-2-yl)methanone and its derivatives, has been conducted to synthesize and characterize these molecules through various spectroscopic techniques. Studies have involved Density Functional Theory (DFT) calculations to optimize structures and understand their vibrational spectra, highlighting the structural changes and thermodynamic stability due to electron withdrawing group substitutions. These studies also extend to molecular docking to explore antibacterial activity, demonstrating the compounds' potential in developing new antimicrobial agents (Shahana & Yardily, 2020).
Antimicrobial Activity
- Various synthesized thiazole derivatives have been tested for antimicrobial activities. For instance, new series of urea, thiourea, and selenourea derivatives with thiazole moieties were evaluated for their in vitro antioxidant activity, revealing that some compounds exhibited potent activity against radicals, suggesting their use as antioxidant agents (Reddy et al., 2015).
- Another study focused on synthesizing pyrazoline derivatives with potential anti-inflammatory and antibacterial properties. These compounds were synthesized using microwave irradiation, providing higher yields and less reaction time compared to conventional methods. Some showed significant anti-inflammatory and antibacterial activities, pointing to their potential as templates for developing new drugs (Ravula et al., 2016).
Physicochemical and Electrochemical Properties
- Studies on the electrochemical and electrochromic properties of novel polymers containing phenyl-methanone units indicate their potential in developing materials for electrochromic devices. These materials show reasonable optical contrast and fast switching times, essential for applications in thin-film transistors and solar cells (Hu et al., 2013).
Crystal Structure Analysis
- The crystal structure analysis of related compounds has been performed to understand the molecular configurations and intermolecular interactions. Such studies are crucial for designing drugs with specific target interactions, enhancing the development of pharmaceuticals with improved efficacy (Nagaraju et al., 2018).
Propriétés
IUPAC Name |
[2-(3,4-dichlorophenyl)-1,3-thiazolidin-3-yl]-thiophen-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NOS2/c15-10-4-3-9(8-11(10)16)14-17(5-7-20-14)13(18)12-2-1-6-19-12/h1-4,6,8,14H,5,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEUKHDNGHGKPKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(N1C(=O)C2=CC=CS2)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-[[4-(4-Methylphenyl)-3-oxopyrazin-2-yl]amino]ethyl]benzenesulfonamide](/img/structure/B2663810.png)
![N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2663812.png)
![N-[2-(2-Methyl-1,3-dioxolan-2-yl)ethyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2663813.png)
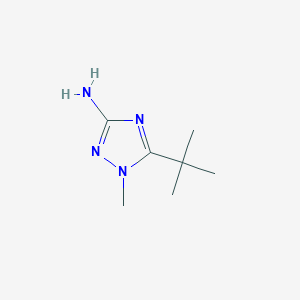

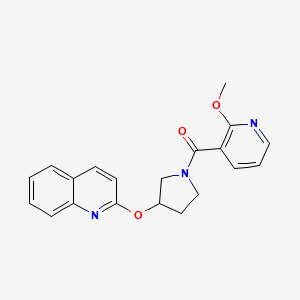

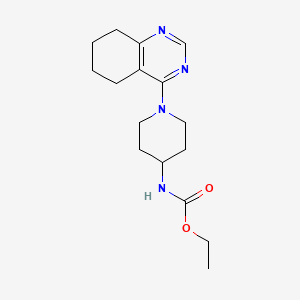
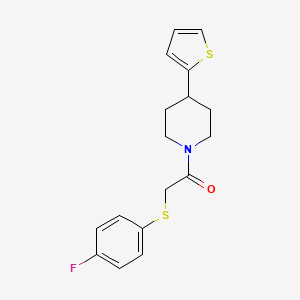
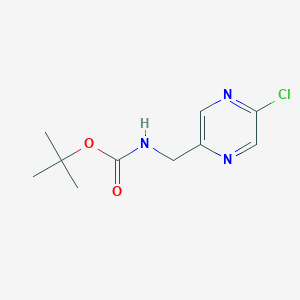
![2-Chloro-N-[2-(2,4-difluorophenyl)ethyl]-N-propan-2-ylpropanamide](/img/structure/B2663826.png)

